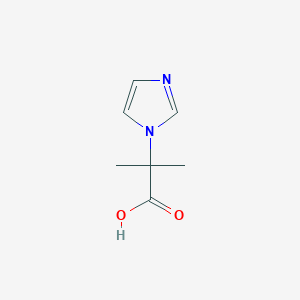
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an isopropylamino group, a methylsulfonyl group, and a carboxamide group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Isopropylamine, methylsulfonyl chloride, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide
- 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
- 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
Uniqueness
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino, methylsulfonyl, and carboxamide groups allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H14N4O3S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4O3S/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)17(3,15)16/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
InChI Key |
SLFQCKZCGGNXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1C(=O)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene](/img/structure/B8496060.png)



![3-(2(1H)-pyridinon-5-yl)-2-phenylpyrazolo[1,5-a] pyrazine](/img/structure/B8496109.png)
![7-(Aziridin-1-yl)-5-ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8496114.png)


![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-3-one](/img/structure/B8496148.png)


